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molecular formula C14H18N2O2 B8694866 3,3-Dimethoxy-4,4'-biphenyldiamine

3,3-Dimethoxy-4,4'-biphenyldiamine

Cat. No. B8694866
M. Wt: 246.30 g/mol
InChI Key: GUMTZPGHTZFTOR-UHFFFAOYSA-N
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Patent
US04258137

Procedure details

benzidine; toluidine; 4,4'-methylenedianiline; 3,3-dimethoxy-4,4'-biphenyldiamine; 3,3'-dichloro-4,4'-biphenyldiamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH:7]=[CH:6][C:4]([NH2:5])=CC=1.[NH2:15]C1C(C)=CC=CC=1.C(C1C=CC(N)=CC=1)C1C=CC(N)=CC=1.COC1(OC)C(N)=CC=C(C2C=CC(N)=CC=2)C1.ClC1C=C(C2C=CC(N)=C(Cl)C=2)C=CC=1N>>[C:4]1([NH2:5])[C:9]2[C:8](=[CH:14][CH:13]=[CH:11][C:10]=2[NH2:15])[CH:1]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(CC(=CC=C1N)C1=CC=C(C=C1)N)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC(=C12)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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